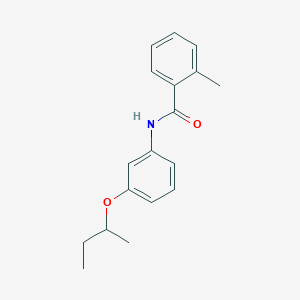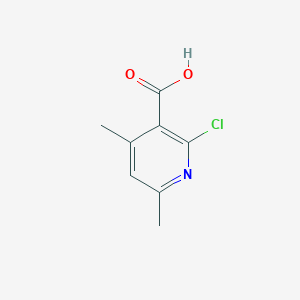
Acide 2-chloro-4,6-diméthylnicotinique
Vue d'ensemble
Description
2-Chloro-4,6-dimethylnicotinic acid is a chemical compound with the CAS Number: 66662-48-4 . Its molecular weight is 185.61 and its IUPAC name is 2-chloro-4,6-dimethylnicotinic acid . It is stored at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,6-dimethylnicotinic acid is represented by the InChI code: 1S/C8H8ClNO2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H,11,12) . The SMILES string representation is Cc1cc©c(C(O)=O)c(Cl)n1 .Physical And Chemical Properties Analysis
2-Chloro-4,6-dimethylnicotinic acid is a solid at room temperature . The molecular weight of the compound is 185.61 .Applications De Recherche Scientifique
Acide 2-chloro-4,6-diméthylnicotinique : Un composé polyvalent dans la recherche scientifique
Synthèse pharmacologique : L'this compound a été étudié pour son potentiel dans la synthèse d'agents antispasmodiques. Des recherches suggèrent que les dérivés de ce composé pourraient présenter une activité antispasmodique significative, ce qui pourrait être bénéfique pour le développement de nouveaux médicaments thérapeutiques .
Recherche en protéomique : Ce composé est également utilisé en recherche en protéomique, où il peut servir de précurseur ou d'intermédiaire dans la synthèse de molécules plus complexes. Son rôle spécifique et ses mécanismes en protéomique sont encore à l'étude .
Synthèse organique : Dans le domaine de la chimie organique, l'this compound est un réactif précieux. Il peut être utilisé dans diverses voies synthétiques pour créer divers composés organiques. Ses groupes chloro et diméthyle en font une molécule polyvalente pour la construction d'architectures moléculaires complexes .
Chimie analytique : La structure unique du composé lui permet d'être utilisé comme étalon ou matériau de référence en chimie analytique, aidant à l'étalonnage des instruments et à la validation des méthodes analytiques .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be used in proteomics research .
Pharmacokinetics
It is known to have high gastrointestinal absorption , which could impact its bioavailability.
Result of Action
It is known to have antispasmodic activity , but the specific molecular and cellular effects are still under investigation.
Analyse Biochimique
Biochemical Properties
2-Chloro-4,6-dimethylnicotinic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites.
Cellular Effects
The effects of 2-Chloro-4,6-dimethylnicotinic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting overall cell health and function.
Molecular Mechanism
At the molecular level, 2-Chloro-4,6-dimethylnicotinic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes . The compound’s ability to interact with enzymes and proteins at the molecular level is key to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4,6-dimethylnicotinic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained changes in cellular function.
Dosage Effects in Animal Models
The effects of 2-Chloro-4,6-dimethylnicotinic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
2-Chloro-4,6-dimethylnicotinic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in the production and utilization of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Chloro-4,6-dimethylnicotinic acid within cells and tissues are critical for its biochemical activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of 2-Chloro-4,6-dimethylnicotinic acid is important for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
2-chloro-4,6-dimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNWZXGXVPYAST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343643 | |
| Record name | 2-Chloro-4,6-dimethylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24833626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
66662-48-4 | |
| Record name | 2-Chloro-4,6-dimethylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4,6-dimethylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the replacement of the chlorine atom in 2-Chloro-4,6-dimethylnicotinic acid with an alkoxy group, as explored in the paper, impact the anti-inflammatory and analgesic activity?
A1: The paper [] demonstrates that substituting the chlorine atom at the 2-position of the nicotinic acid core with various alkoxy groups leads to the synthesis of alkylamides with notable anti-inflammatory and analgesic properties. While the paper doesn't directly compare these derivatives to 2-Chloro-4,6-dimethylnicotinic acid, it suggests that the alkoxy group at the 2-position plays a crucial role in the observed biological activity. Further research directly comparing 2-Chloro-4,6-dimethylnicotinic acid with its alkoxy-substituted counterparts is needed to fully understand the impact of this structural modification on the biological activity.
Q2: Could other substituents besides alkoxy groups be explored at the 2-position of the nicotinic acid core to potentially enhance or modify the biological activity?
A2: Absolutely. The research paper [] primarily focuses on alkoxy substitutions, but other functional groups could be investigated at the 2-position to further understand the SAR. Exploring different substituents with varying electronic and steric properties could lead to the discovery of novel compounds with improved potency, selectivity, or even different pharmacological profiles. This highlights the importance of continued research in this area.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





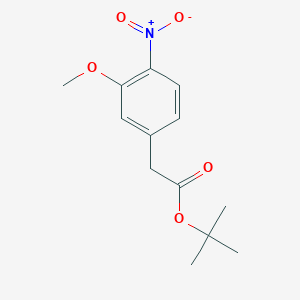

![6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid](/img/structure/B182419.png)
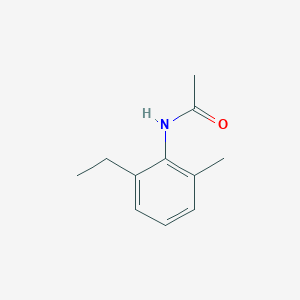

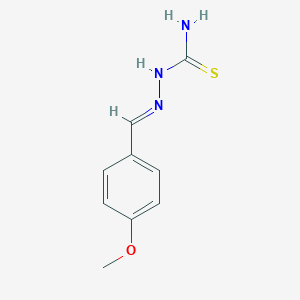

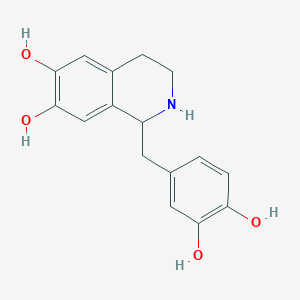

![2-[(2-Isopropylanilino)carbonyl]benzoic acid](/img/structure/B182433.png)
